molecular formula C22H18BrN3O2S B11296269 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11296269
M. Wt: 468.4 g/mol
InChI Key: JCPUOBPCBALFCS-UHFFFAOYSA-N
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Description

2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a combination of benzothiazole, piperidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group. The piperidine ring is then attached, and finally, the benzothiazole moiety is incorporated. Common reagents used in these reactions include bromine, piperidine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .

Scientific Research Applications

2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is unique due to its multi-functional structure, combining the properties of benzothiazole, piperidine, and oxazole. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H18BrN3O2S

Molecular Weight

468.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H18BrN3O2S/c23-16-7-5-14(6-8-16)19-13-18(25-28-19)22(27)26-11-9-15(10-12-26)21-24-17-3-1-2-4-20(17)29-21/h1-8,13,15H,9-12H2

InChI Key

JCPUOBPCBALFCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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